Cas no 850375-00-7 (2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine)

2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine
- 2-(2,3-dihydro-1-benzofuran-7-yl)ethanamine
- 2,3-dihydro-7-Benzofuranethanamine
- 7-Benzofuranethanamine,2,3-dihydro-
- 2,3-Dihydrobenzo[b]furan-7-ethylamine
- 7-(2-Aminoethyl)-2,3-dihydro-1-benzofuran
- 7-Benzofuranethanamine,2,3-dihydro
- 2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine
- 2-(2,3-DIHYDRO-1-BENZOFURAN-7-YL)-1-ETHANAMINE
- 2-(2,3-DIHYDRO-1-BENZOFURAN-7-YL)ETHANE AMINE
- 2-(2,3-Dihydro-1-benzofuran-7-yl)-1-ethaneamine
- 7-(2-Aminoethyl)-2,3-dihydrobenzo[b]furan 97%
- 2-(2,3-Dihydrobenzofuran-7-yl)ethan-1-amine
-
- MDL: MFCD06797492
- インチ: 1S/C10H13NO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3H,4-7,11H2
- InChIKey: FUXALCGRSSRCQE-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(CCN)C=CC=C2CC1
計算された属性
- せいみつぶんしりょう: 163.10000
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
じっけんとくせい
- 密度みつど: 1.117
- ふってん: 287.9°C at 760 mmHg
- フラッシュポイント: 136.5°C
- 屈折率: 1.578
- PSA: 35.25000
- LogP: 1.82300
- 酸性度係数(pKa): 9.97±0.10(Predicted)
2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842820-0.1g |
2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine |
850375-00-7 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1842820-10.0g |
2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine |
850375-00-7 | 10g |
$3929.0 | 2023-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339668-100mg |
2-(2,3-Dihydrobenzofuran-7-yl)ethan-1-amine |
850375-00-7 | 98% | 100mg |
¥21708.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339668-250mg |
2-(2,3-Dihydrobenzofuran-7-yl)ethan-1-amine |
850375-00-7 | 98% | 250mg |
¥22680.00 | 2024-07-28 | |
Enamine | EN300-1842820-1.0g |
2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine |
850375-00-7 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1842820-0.25g |
2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine |
850375-00-7 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1842820-0.05g |
2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine |
850375-00-7 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1842820-1g |
2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine |
850375-00-7 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1842820-10g |
2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine |
850375-00-7 | 10g |
$3007.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339668-500mg |
2-(2,3-Dihydrobenzofuran-7-yl)ethan-1-amine |
850375-00-7 | 98% | 500mg |
¥20516.00 | 2024-07-28 |
2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 850375-00-7 and Product Name: 2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine
Compound with the CAS number 850375-00-7 and the product name 2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a benzofuran core, which is a well-known scaffold in medicinal chemistry, renowned for its role in various pharmacological interventions.
The benzofuran moiety in 2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine is particularly noteworthy as it contributes to the compound's unique chemical and biological properties. This structural feature is often associated with enhanced binding affinity to biological targets, making it a valuable component in drug design. The presence of a secondary amine group at the C1 position further extends the compound's versatility, enabling it to engage in multiple types of chemical interactions within biological systems.
Recent research has highlighted the importance of benzofuran derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds can exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific configuration of atoms in 2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine has been meticulously optimized to maximize its biological efficacy while minimizing potential side effects.
In particular, the substitution pattern on the benzofuran ring plays a crucial role in determining the compound's pharmacokinetic and pharmacodynamic profiles. The 7-position substitution enhances the molecule's solubility and bioavailability, which are critical factors for successful drug delivery. Additionally, this substitution pattern has been shown to improve interactions with target enzymes and receptors, thereby increasing therapeutic potency.
The synthesis of 2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been utilized to construct the desired molecular framework efficiently.
One of the most compelling aspects of this compound is its potential as a lead structure for further drug development. Preclinical studies have indicated that derivatives of benzofuran exhibit promising activity against various diseases. For instance, modifications to the amine group have shown enhanced efficacy in inhibiting specific enzymatic pathways associated with inflammation and cancer progression. These findings underscore the importance of exploring analogs of 2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine to uncover even more effective therapeutic agents.
The chemical stability of 850375-00-7 is another critical consideration in its development as a pharmaceutical candidate. The compound has been subjected to rigorous stability testing under various environmental conditions to ensure its integrity throughout storage and transportation. These studies have confirmed that it maintains its structural integrity and biological activity over prolonged periods, making it suitable for industrial-scale production.
Furthermore, the environmental impact of synthesizing and utilizing 850375-00-7 has been carefully evaluated. Efforts have been made to minimize waste generation and reduce energy consumption during production processes. Green chemistry principles have been incorporated into synthetic routes to enhance sustainability without compromising efficiency or yield.
The potential applications of 2-(2,3-dihydro-1-benzofuran-7-yethanamino) extend beyond traditional pharmaceuticals into other areas such as agrochemicals and material science. Its unique structural features make it a versatile building block for designing novel compounds with tailored properties. Researchers are exploring its use in developing environmentally friendly pesticides and advanced materials with improved performance characteristics.
In conclusion,850375 -00 - 7 represents a significant contribution to modern medicinal chemistry due to its innovative structure and promising biological activities. The combination of a well-studied benzofuran core with an optimized amine substituent positions this compound as a valuable asset in drug discovery efforts aimed at treating complex diseases such as cancer and inflammatory disorders. Continued research into derivatives will likely uncover additional therapeutic applications for this remarkable molecule.
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